molecular formula C9H11N3O5 B12790476 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone CAS No. 114551-19-8

1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone

Cat. No.: B12790476
CAS No.: 114551-19-8
M. Wt: 241.20 g/mol
InChI Key: LQYKGSDSBXRVAH-AYZDMWBASA-N
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Description

1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of cytosine, a nucleobase found in DNA and RNA, and features a modified sugar moiety, which contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone typically involves several steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the sugar moiety: The synthesis begins with the preparation of the beta-D-lyxofuranosyl sugar moiety. This step involves the selective protection and deprotection of hydroxyl groups, followed by the formation of the anhydro bridge.

    Attachment of the pyrimidinone base: The next step involves the coupling of the sugar moiety with the pyrimidinone base. This is typically achieved through glycosylation reactions under acidic or basic conditions.

    Introduction of the hydroxylamino group: The final step involves the introduction of the hydroxylamino group at the 4-position of the pyrimidinone ring. This can be accomplished through various methods, including nucleophilic substitution or reduction reactions.

Chemical Reactions Analysis

1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to convert the hydroxylamino group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The anhydro bridge can be opened through nucleophilic substitution reactions, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of new therapeutic agents.

    Biology: In biological research, the compound is used to study the interactions between nucleosides and enzymes involved in DNA and RNA metabolism. It can also serve as a probe to investigate the mechanisms of nucleoside transport and phosphorylation.

    Medicine: The compound has potential applications in the development of antiviral and anticancer agents. Its unique structure allows it to interact with viral and cellular enzymes, potentially inhibiting their activity and preventing the replication of viruses or the proliferation of cancer cells.

    Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can be incorporated into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxylamino group can also form covalent bonds with nucleophilic residues in enzymes, leading to their inactivation.

Comparison with Similar Compounds

1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone can be compared with other nucleoside analogs, such as:

    1-(2,3-Anhydro-beta-D-arabinofuranosyl)cytosine: This compound has a similar structure but features an arabinofuranosyl sugar moiety instead of a lyxofuranosyl moiety. It has been studied for its antiviral and anticancer properties.

    1-(2,3-Anhydro-beta-D-ribofuranosyl)cytosine: This compound features a ribofuranosyl sugar moiety and has been investigated for its potential as an antiviral agent.

    1-(2,3-Anhydro-beta-D-xylofuranosyl)cytosine: This compound has a xylofuranosyl sugar moiety and has been explored for its biological activity.

The uniqueness of this compound lies in its specific sugar moiety and the presence of the hydroxylamino group, which confer distinct chemical and biological properties.

Properties

CAS No.

114551-19-8

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

4-(hydroxyamino)-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11N3O5/c13-3-4-6-7(17-6)8(16-4)12-2-1-5(11-15)10-9(12)14/h1-2,4,6-8,13,15H,3H2,(H,10,11,14)/t4-,6?,7?,8-/m1/s1

InChI Key

LQYKGSDSBXRVAH-AYZDMWBASA-N

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2C3C(O3)[C@H](O2)CO

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C3C(O3)C(O2)CO

Origin of Product

United States

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